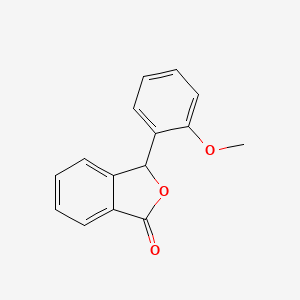

3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

7472-96-0 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O3/c1-17-13-9-5-4-8-12(13)14-10-6-2-3-7-11(10)15(16)18-14/h2-9,14H,1H3 |

InChI Key |

MDNAWJWPTJFPIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Methoxyphenyl Isobenzofuran 1 3h One and Its Analogues

Conventional and Modern Synthetic Approaches

The core isobenzofuran-1(3H)-one skeleton is most commonly formed through intramolecular cyclization, where the final step is the creation of the five-membered lactone ring.

Lactonization strategies represent a direct and fundamental approach to the synthesis of phthalides. A prevalent method involves the acid-catalyzed condensation of phthalaldehydic acids (which exist in equilibrium with the cyclic 3-hydroxyisobenzofuran-1(3H)-one form) with various aromatic substrates. rsc.org This dehydrative coupling reaction involves the formation of an electrophilic phthalidyl cation, which then undergoes an electrophilic aromatic substitution with an electron-rich arene, such as 2-methoxyphenol, to yield the corresponding 3-arylphthalide. nih.gov

A typical synthetic sequence involves the following steps:

Radical bromination of a starting phthalide (B148349) at the benzylic position using N-bromosuccinimide (NBS). nih.gov

Hydrolysis of the resulting 3-bromophthalide (B1266435) to 3-hydroxyphthalide using an aqueous base like potassium hydroxide. nih.gov

Acid-catalyzed condensation of 3-hydroxyphthalide with the desired arene. Trifluoroacetic acid (TFA) is often employed as both the catalyst and solvent for this step. nih.govrsc.org

This strategy provides a versatile route to a variety of 3-arylphthalides with different substitution patterns on the pendant aryl ring.

Table 1: Synthesis of 3-Arylphthalides via Acid-Catalyzed Condensation of 3-Hydroxyphthalide Data sourced from multiple studies. nih.gov

| Arene Substrate | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| 1,3-Dihydroxybenzene | H2SO4/Dioxane/H2O | 3-(2,4-Dihydroxyphenyl)isobenzofuran-1(3H)-one | 68 |

| Phenol | H2SO4/H2O | 3-(4-Hydroxyphenyl)isobenzofuran-1(3H)-one | 48 |

| Anisole (B1667542) | H2SO4/H2O | 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one | 52 |

Modern synthetic chemistry has increasingly employed transition metals to catalyze the formation of complex heterocyclic scaffolds with high efficiency and selectivity. Both rhodium and palladium have been utilized in elegant strategies to construct the isobenzofuranone core.

Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation and annulation reactions provide a powerful method for synthesizing isobenzofuranone derivatives. rsc.org In one approach, benzoic acids are coupled with 1-diazonaphthalen-2(1H)-ones in a mild, oxidative [4+1] spiroannulation reaction. snnu.edu.cnresearchgate.net This process involves the formation of a rhodacyclic intermediate via C-H activation at the ortho position of the benzoic acid. snnu.edu.cn Subsequent reaction with the diazo compound as a C1 source leads to the formation of a spirocyclic isobenzofuranone. snnu.edu.cnresearchgate.net This methodology integrates C-H activation and dearomatization to directly access complex phthalide structures. rsc.org

Table 2: Rhodium(III)-Catalyzed [4+1] Spiroannulation of Benzoic Acids Data from a representative study on Rh-catalyzed spiroannulation. snnu.edu.cn

| Benzoic Acid Derivative | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| Benzoic acid | [CpRhCl2]2, AgOAc, PivOH | DCE, 60 °C | 76 |

| 4-Methylbenzoic acid | [CpRhCl2]2, AgOAc, PivOH | DCE, 60 °C | 85 |

| 4-Methoxybenzoic acid | [CpRhCl2]2, AgOAc, PivOH | DCE, 60 °C | 89 |

| 4-Chlorobenzoic acid | [CpRhCl2]2, AgOAc, PivOH | DCE, 60 °C | 65 |

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling reactions that can be integrated into cyclization sequences to form isobenzofuranones. One established route involves the coupling of 3-bromophthalides with arylboronic acids to generate 3-arylphthalides. researchgate.net While this method functionalizes a pre-existing phthalide, other palladium-catalyzed reactions build the ring itself. For instance, palladium-catalyzed carbonylative cyclization of 2-iodobenzyl alcohols provides a direct route to the parent phthalide ring system.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

The Mannich/Lactamization cascade is a well-documented and powerful strategy for the stereoselective synthesis of nitrogen-containing heterocycles, particularly piperidin-2-ones (δ-lactams) and pyrrolidin-2-ones (γ-lactams). nih.govnih.gov This process typically involves the reaction of a Michael adduct with an in-situ generated imine (from an aldehyde and an amine), which triggers an intramolecular nitro-Mannich reaction followed by a spontaneous ring-closing lactamization. nih.gov

While this cascade is highly effective for synthesizing lactams, its direct analogue for the synthesis of lactones like isobenzofuran-1(3H)-one—a theoretical "Mannich/Lactonization" cascade—is not prominently reported in the chemical literature. The process is fundamentally geared towards the formation of an amide bond in the cyclization step. However, the principles of the Mannich reaction are applied in the synthesis of complex lactones, often to build a key precursor that undergoes a separate lactonization step. A highly diastereoselective and enantioselective Mannich reaction of pre-existing lactones with N-Boc-aldimines has been developed, demonstrating the compatibility of the lactone functional group with Mannich reaction conditions. rsc.org

In contrast to the Mannich-based approach, Aldol (B89426)/Lactonization cascade reactions are an established method for constructing isobenzofuranone analogues. These sequences involve an initial aldol or Michael-aldol reaction to create a key intermediate, which then undergoes an intramolecular cyclization via esterification to form the lactone ring.

A notable example is the asymmetric cascade Michael-aldol reaction used to synthesize highly substituted tetrahydro-isobenzofuran-1,5-diones. rsc.org In this process, a 4-hydroxy-3-alkyl-5H-furan-2-one reacts with an alkyl vinyl ketone in the presence of an organocatalyst like L-proline. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent rearrangement to furnish the bicyclic lactone structure with high stereoselectivity. rsc.org

Another modern variant employs N-heterocyclic carbene (NHC) catalysis in a three-component reaction of aldehydes and benzofuran-3-ones. mdpi.com This process follows a Michael–intramolecular aldol–lactonization sequence to deliver complex spirocyclic benzofuranone derivatives, demonstrating the power of cascade reactions to rapidly build molecular complexity from simple starting materials. mdpi.com

Table 3: Organocatalyzed Asymmetric Cascade for Tetrahydro-isobenzofuran-1,5-diones Data based on a representative study. rsc.org

| Furan-2-one Substrate | Alkyl Vinyl Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 4-Hydroxy-3-methyl-5H-furan-2-one | Methyl vinyl ketone | L-Proline | 78 | >99:1 | 97 |

| 4-Hydroxy-3-ethyl-5H-furan-2-one | Methyl vinyl ketone | L-Proline | 75 | >99:1 | 96 |

| 4-Hydroxy-3-methyl-5H-furan-2-one | Ethyl vinyl ketone | L-Proline | 72 | >99:1 | 98 |

Cascade and Multicomponent Reactions

Domino Knoevenagel–Michael Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules from simple starting materials in a single pot, thereby increasing synthetic efficiency by minimizing purification steps and reducing waste. The Knoevenagel condensation followed by a Michael addition is a powerful tool in this regard.

While the direct synthesis of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one via a domino Knoevenagel-Michael reaction is not extensively documented, related cascade reactions have been employed for the synthesis of similar heterocyclic systems. For instance, a domino Knoevenagel condensation–Michael addition–cyclization has been utilized for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. dntb.gov.uarsc.org In these reactions, an aldehyde first undergoes a Knoevenagel condensation with an active methylene (B1212753) compound. The resulting electron-deficient alkene then acts as a Michael acceptor for a subsequent intramolecular or intermolecular nucleophilic attack, leading to the formation of a new ring system.

A related one-pot domino approach for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones involves a caesium carbonate-promoted Michael addition of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters to α,β-unsaturated carbonyl compounds, followed by lactonization. nih.gov Although this is not a Knoevenagel-Michael sequence, it demonstrates the utility of a Michael addition as a key step in a cascade reaction to form a substituted phthalide core. An N-heterocyclic carbene (NHC)-catalyzed domino oxidation/oxa-Michael addition of 2-alkenylbenzaldehydes has also been developed to afford 3-substituted phthalides. nih.gov

Synthesis via Organometallic Reagents

Organometallic reagents are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. Their application in the synthesis of 3-substituted phthalides is well-established.

The coupling of arylboronic acids with suitable precursors has emerged as a robust method for the synthesis of 3-arylphthalides. Both rhodium and palladium catalysts have been effectively employed for this transformation.

Rhodium-catalyzed cascade reactions of phthalaldehyde with arylboronic acids provide access to 3-aryl and 3-alkenyl phthalides in moderate to good yields. lookchem.com This reaction proceeds via an aryl addition to one of the aldehyde groups, followed by an intramolecular esterification. The reaction demonstrates broad substrate scope and good functional group tolerance. lookchem.com For example, the reaction of phthalaldehyde with phenylboronic acid in the presence of a rhodium catalyst affords 3-phenylphthalide (B1295097) in good yield. The electronic properties of the substituents on the arylboronic acid can influence the reaction yield, with electron-donating groups generally leading to higher yields. lookchem.com

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-Phenylphthalide | 81 |

| 4-Methylphenylboronic acid | 3-(4-Methylphenyl)phthalide | 85 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)phthalide | 83 |

| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)phthalide | 75 |

Palladium-catalyzed arylation of aldehydes with organoboronic acids is another efficient route to 3-arylphthalides. organic-chemistry.orgnih.govorganic-chemistry.org This reaction, often utilizing a thioether-imidazolinium carbene ligand, can be carried out with a low catalyst loading and exhibits high substrate tolerance. nih.govorganic-chemistry.org The synthesis of various 3-arylphthalides has been achieved in good to excellent yields using this methodology. nih.govorganic-chemistry.org A palladium-catalyzed C(sp3)-C(sp2) coupling of C(3)-bromophthalides with arylboronic acids has also been reported to produce C(3)-arylphthalides in high yields. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.caunblog.fr This approach has been successfully applied to the synthesis of 3-substituted phthalides. The methodology typically involves the use of an N,N-diethylbenzamide as a directed metalation group (DMG). sci-hub.sejst.go.jp

The process begins with the ortho-lithiation of an N,N-diethylbenzamide derivative using a strong base such as s-butyllithium in the presence of TMEDA. The resulting ortho-lithiated species is then quenched with an aldehyde or ketone. Subsequent mild acid treatment induces cyclization to afford the desired 3-substituted phthalide. sci-hub.se This method provides a regiosepecific route to a variety of substituted phthalides. sci-hub.senih.gov A solid-phase synthesis of phthalides has also been developed based on the directed ortho-lithiation of resin-bound benzamides. nih.gov

| Benzamide Derivative | Electrophile (Aldehyde) | Product | Yield (%) |

|---|---|---|---|

| N,N-Diethylbenzamide | Benzaldehyde | 3-Phenylphthalide | 85 |

| N,N-Diethyl-2-methoxybenzamide | Benzaldehyde | 3-Phenyl-7-methoxyphthalide | 90 |

| N,N-Diethyl-3-methoxybenzamide | Benzaldehyde | 3-Phenyl-6-methoxyphthalide | 88 |

| N,N-Diethylbenzamide | Butyraldehyde | 3-Propylphthalide | 75 |

Specific Methodologies for Aromatic and Aliphatic Substitutions at C3

The introduction of various substituents at the C3 position of the phthalide core is crucial for tuning the biological and chemical properties of these molecules. Several specific methodologies have been developed for this purpose.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction has been adapted for the synthesis of 3-methyleneisobenzofuran-1(3H)-ones, which are valuable synthetic intermediates.

One approach involves the free-radical bromination of a starting phthalide with N-bromosuccinimide (NBS) to yield the corresponding 3-bromoisobenzofuran-1(3H)-one. This is followed by a nucleophilic substitution with triphenylphosphine (B44618) to generate a phosphonium salt. Treatment of this salt with a base, such as triethylamine, produces the corresponding Wittig reagent, which can then react with various aldehydes to afford the desired 3-alkylidene or 3-arylidene isobenzofuran-1(3H)-ones. researchgate.net The reaction of phthalic anhydrides with stabilized phosphoranes, such as ethoxycarbonylmethylidenetriphenylphosphorane, also leads to the formation of 3-ylidenephthalides, with a predominance of the (E)-isomer. rsc.org

Nitrolactonization is a specific type of halolactonization where a nitro group and a lactone are introduced across a double bond. While iodolactonization is a common method for the synthesis of lactones, the application of nitrolactonization for the synthesis of this compound or its direct analogues is not well-documented in the surveyed scientific literature. Silver-catalyzed reactions are known to play a role in the synthesis of various nitrogen-containing heterocycles, and silver nitrate (B79036) has been used as a versatile reagent in organic synthesis. nih.govresearchgate.net However, specific examples of silver-mediated nitrolactonization leading to the formation of a phthalide ring system were not found in the performed searches.

Catalytic Systems in Isobenzofuran-1(3H)-one Synthesis

Catalysis is central to the modern synthesis of isobenzofuran-1(3H)-ones, offering pathways that are often more efficient and selective than stoichiometric methods. Methodologies range from classic acid catalysis to sophisticated metal-mediated cross-coupling reactions and innovative green chemistry approaches.

Acid catalysis provides a direct and effective method for the synthesis of 3-arylphthalides. These reactions typically proceed through the acid-mediated generation of an electrophilic intermediate that is subsequently trapped by an electron-rich aromatic nucleophile.

One prominent strategy involves the dehydrative coupling of 3-hydroxyphthalide with various arenes. nih.gov In this method, treatment with an acid, such as a sulfuric acid/water mixture, facilitates the formation of a phthalidyl cation. This electrophile then undergoes a condensation reaction with arenes to furnish the desired 3-arylphthalide derivatives. nih.gov For instance, the reaction of 3-hydroxyphthalide with resorcinol (B1680541) can be catalyzed by hydrochloric acid in a dioxane/water medium. nih.gov

Trifluoroacetic acid (TFA) has also been employed as an effective catalyst for the condensation of phthalaldehydic acids with aromatic substrates, providing a convenient route to 3-arylphthalides. rsc.org Furthermore, solid acid catalysts like sulphamic acid have proven to be excellent for the condensation of 2-carboxybenzaldehyde (B143210) with both cyclic and non-cyclic ketones, demonstrating versatility in forming the isobenzofuran-1(3H)-one core. researchgate.net

Table 1: Examples of Acid-Catalyzed Synthesis of Isobenzofuran-1(3H)-one Analogues

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Ref. |

| H₂SO₄/H₂O | 3-Hydroxyphthalide | Arenes | 3-Arylphthalide | nih.gov |

| HCl | 3-Hydroxyphthalide | Resorcinol | 3-(2,4-dihydroxyphenyl)phthalide | nih.gov |

| TFA | Phthalaldehydic acids | Aromatic Substrates | 3-Arylphthalide | rsc.org |

| Sulphamic acid | 2-Carboxybenzaldehyde | Ketones | 3-Substituted Isobenzofuran-1(3H)-one | researchgate.net |

Transition metal catalysis offers powerful tools for constructing the isobenzofuran-1(3H)-one skeleton, often with high efficiency and broad substrate scope. Palladium and copper are among the most extensively used metals in these transformations.

A highly effective method for synthesizing 3-arylphthalides involves the palladium-catalyzed arylation of aldehydes with organoboronic acids. acs.org This reaction, utilizing a palladium catalyst with a thioether-imidazolinium carbene ligand, proceeds smoothly with low catalyst loading (1.0 mol%) and demonstrates high tolerance for a diverse range of substrates, producing 3-substituted phthalides in good to excellent yields. acs.org

Domino reactions catalyzed by palladium have also been developed for the one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. This strategy shows a broad substrate scope, accommodating tertiary, secondary, and primary alcohols. acs.org

Copper-catalyzed systems provide an alternative, often greener, approach. An efficient one-pot domino process using copper(I) iodide has been developed for the synthesis of isobenzofuran-1(3H)-ones via an intermolecular cyanation, oxa-cyclization, and hydrolysis sequence, notably using water as an environmentally benign solvent. acs.org Another reported method utilizes a copper/palladium-catalyzed annulation of benzoic acids and propiophenones. researchgate.net

Table 2: Overview of Metal-Mediated Synthetic Approaches

| Metal Catalyst | Co-Catalyst/Ligand | Key Reaction Type | Starting Materials | Ref. |

| Palladium ([Pd(allyl)Cl]₂) | Thioether-imidazolinium carbene | Arylation of aldehyde | Methyl 2-formylbenzoate, Organoboronic acids | acs.org |

| Palladium | (Not specified) | Domino reaction | o-Bromobenzyl alcohols | acs.org |

| Copper (CuI) | Imidazole (B134444) | Domino cyanation/cyclization | 2-(1-Hydroxyalkyl)benzonitriles (formed in situ) | acs.org |

| Copper/Palladium | (Not specified) | Annulation | Benzoic acids, Propiophenones | researchgate.net |

In line with the principles of green chemistry, synthetic methodologies are increasingly being developed to minimize environmental impact. These approaches include reducing or eliminating hazardous solvents, using alternative energy sources, and employing biodegradable materials.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions minimizes waste and can simplify product purification. The synthesis of isobenzofuran-1(3H)-ones from 2-carboxybenzaldehyde and various ketones has been successfully achieved using sulphamic acid as a catalyst under solvent-free conditions at 120°C. researchgate.net This method avoids the use of volatile organic solvents, aligning with green chemistry principles. nih.govsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. ajrconline.orgijnrd.org The aforementioned sulphamic acid-catalyzed synthesis of isobenzofuran-1(3H)-ones was significantly accelerated using microwave assistance; the reaction time was reduced from 105–120 minutes under conventional heating to just 2 minutes under microwave irradiation at 80°C, while maintaining a solvent-free environment. researchgate.net This rapid, volumetric heating is a hallmark of microwave-assisted synthesis. frontiersin.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are a class of green solvents that are gaining attention as sustainable alternatives to traditional organic solvents. mdpi.com DESs are typically composed of two or three inexpensive and safe components that form a eutectic mixture with a melting point lower than the individual components, often through hydrogen bonding. polimi.it These solvents are characterized by low toxicity, biodegradability, low volatility, and high solvation capacity. nih.gov While specific application to this compound synthesis is an area for future research, DESs based on components like choline (B1196258) chloride and hydrogen bond donors (e.g., urea, tartaric acid) have been successfully used in the synthesis of other heterocyclic compounds, demonstrating their potential as a green reaction medium. nih.govdntb.gov.ua

Synthesis of Spiro-Isobenzofuran Derivatives

Spiro-isobenzofurans, which feature a spirocyclic linkage at the C3 position of the isobenzofuranone core, are an important class of compounds. Their synthesis often requires specialized methods to construct the quaternary carbon center.

A notable and efficient strategy for the synthesis of complex spiro-isobenzofuran compounds is a one-pot sequential condensation-oxidation protocol. This method has been successfully applied to generate various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-tetraones and related structures. nih.govacs.org

The process begins with the condensation reaction of ninhydrin (B49086) with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid at room temperature or slightly elevated temperatures (e.g., 50°C). nih.govnih.gov This step forms an intermediate vicinal diol. The subsequent step involves the oxidative cleavage of this diol using an oxidizing agent, such as periodic acid, which is added directly to the reaction mixture. This oxidation step finalizes the construction of the spiro-isobenzofuran ring system. acs.orgscilit.com The entire sequence is completed in a single pot in under 2.5 hours, with the products often precipitating from the reaction medium, simplifying purification. nih.gov This protocol provides an efficient route to structurally diverse spiro compounds in good to high yields. acs.orgnih.gov

Table 3: Synthesis of Spiro-Isobenzofuran Derivatives via Condensation-Oxidation

| Reactant 1 | Reactant 2 | Oxidizing Agent | Product Type | Yield | Ref. |

| Ninhydrin | 4-(Phenylamino)naphthalene-1,2-dione | Periodic acid | Spiro[benzo[g]indole-2,1′-isobenzofuran] derivative | 90% | nih.gov |

| Ninhydrin | 4-(Butylamino)naphthalene-1,2-dione | Periodic acid | Spiro[benzo[g]indole-2,1′-isobenzofuran] derivative | 92% | nih.gov |

| Ninhydrin | 3-Amino-2-phenyl-1,4-naphthoquinone | Periodic acid | Spiro[benzo[f]indole-2,1′-isobenzofuran] derivative | 87% | nih.gov |

| Ninhydrin | 2-Amino-1,4-naphthoquinone | Periodic acid | Spiro[benzo[f]indole-2,1′-isobenzofuran] derivative | 89% | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 2 Methoxyphenyl Isobenzofuran 1 3h One

Intramolecular Rearrangements and Cyclizations

The isobenzofuranone scaffold can participate in several intramolecular reactions, leading to more complex heterocyclic systems. These transformations often involve rearrangement of the aryl substituent or cyclization cascades initiated by reactions at the lactone core.

One notable rearrangement is the oxidative 1,2-aryl migration. In a process catalyzed by aryl iodine, 2-alkenyl benzoic acids can undergo a cascade reaction involving lactonization, followed by a 1,2-aryl migration and elimination to yield isobenzofuranones and isocoumarins. rsc.org This type of rearrangement highlights the potential for the 2-methoxyphenyl group in 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one to migrate under specific oxidative conditions.

Furthermore, isobenzofuranone derivatives serve as intermediates in domino or cascade reactions. For instance, a one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones has been developed, which proceeds through a Michael addition followed by an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. nih.gov Such strategies demonstrate that the isobenzofuranone core can be assembled through cyclization of a suitably functionalized precursor, a process that is mechanistically the reverse of ring-opening.

Oxidative and Reductive Transformations

The isobenzofuranone structure is susceptible to both oxidation and reduction, targeting the lactone ring and the benzylic C3 position.

Oxidative Transformations: A significant oxidative reaction of 3-arylbenzofuran-2(3H)-ones is a transition-metal-free decarbonylation–oxidation, which converts them into 2-hydroxybenzophenones. nih.govresearchgate.netresearchgate.net This reaction proceeds in solvents like THF that can form hydroperoxides upon heating in open air. nih.gov The mechanism is proposed to involve the in situ generation of a hydroperoxide which initiates a radical process, ultimately leading to the expulsion of carbon monoxide and formation of the corresponding benzophenone. nih.govresearchgate.net For this compound, this would yield (2-hydroxyphenyl)(2-methoxyphenyl)methanone.

Additionally, direct oxidation at the C3 position can occur. The use of pyridinium (B92312) chlorochromate (PCC) in conjunction with periodic acid (H₅IO₆) can transform 3-arylbenzofuran-2(3H)-ones into 3-aryl-3-hydroxy-benzofuran-2(3H)-ones. researchgate.netfao.org

| Oxidative Reaction | Reagents | Product |

| Decarbonyl-Oxidation | Heat, THF (air) | 2-Hydroxybenzophenone derivative |

| C3-Hydroxylation | PCC, H₅IO₆ | 3-Aryl-3-hydroxy-benzofuran-2(3H)-one |

Reductive Transformations: The lactone carbonyl group is readily reduced by metal hydride reagents. uop.edu.pklibretexts.org The outcome of the reduction depends on the reagent and reaction conditions.

Reduction to Diols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the lactone to the corresponding diol. uop.edu.pklibretexts.orgchem-station.com In the case of this compound, this reaction would yield (2-(hydroxymethyl)phenyl)(2-methoxyphenyl)methanol. The mechanism involves nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening and further reduction of the intermediate aldehyde or carboxylic acid. libretexts.org

Reduction to Lactols (Hemiacetals): Milder or sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction of the lactone to a lactol at low temperatures. chem-station.comuniurb.it This transformation yields 3-(2-methoxyphenyl)isobenzofuran-1(3H)-ol, a cyclic hemiacetal.

| Reducing Agent | Product Type | Specific Product from this compound |

| Lithium aluminum hydride (LiAlH₄) | Diol | (2-(hydroxymethyl)phenyl)(2-methoxyphenyl)methanol |

| Diisobutylaluminium hydride (DIBAL-H) | Lactol (Hemiacetal) | 3-(2-methoxyphenyl)isobenzofuran-1(3H)-ol |

Addition and Elimination Reactions at the Isobenzofuranone Core

The isobenzofuranone core can undergo addition reactions at the carbonyl group and elimination reactions if a suitable leaving group is present at the C3 position.

Addition Reactions: The carbonyl group of the lactone is an electrophilic site for nucleophilic addition. While strong nucleophiles like hydride reagents lead to ring opening, other nucleophiles can add to form tetrahedral intermediates. The reaction of o-phthalaldehydic acid with amines to form 3-substituted amino-isobenzofuranones proceeds via nucleophilic attack on the lactol form, which is in equilibrium with the aldehyde-acid form. imjst.org This suggests that the C1 carbonyl of the lactone, or the related C3 carbon of the lactol tautomer, is a key site for addition.

Elimination Reactions: Elimination reactions from the isobenzofuranone core typically require the prior introduction of a leaving group at the C3 position. For example, if the lactone is reduced to the corresponding 3-hydroxy derivative (lactol), this hydroxyl group can be protonated under acidic conditions and eliminated as water to form an oxonium ion. This species is an intermediate in acid-catalyzed ring-opening or substitution reactions.

A more direct example of elimination is found in the synthesis of (E/Z)-3-alkylideneisobenzofuran-1(3H)-ones. These compounds are formed through reactions that conclude with an elimination step to create the exocyclic double bond. researchgate.net The stereochemistry of the elimination (E vs. Z) can be influenced by kinetic factors, such as the stability of the transition state. researchgate.net While this is part of a synthetic sequence, it demonstrates the potential for elimination reactions at the isobenzofuranone core. Elimination reactions are generally categorized as E1 (unimolecular) or E2 (bimolecular), with the operative mechanism depending on factors like the nature of the substrate, base strength, and solvent. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound and related compounds involves several steps where the mechanism dictates the outcome, including regioselectivity and stereoselectivity.

Lactonization is a key cyclization step in the formation of the isobenzofuranone ring. While many lactonizations proceed via ionic mechanisms (e.g., intramolecular esterification), radical pathways are also known, particularly in halolactonization. acs.orgwikipedia.org In these reactions, a radical is generated, which then cyclizes onto a nearby carboxylic acid or ester.

Nitrolactonization, which would involve the intramolecular addition of a carboxyl group to an alkene initiated by the addition of a nitrogen-based radical (like •NO₂), is mechanistically plausible. The reaction would likely proceed through a radical intermediate. For instance, the generation of an alkyl radical adjacent to a carboxylic acid moiety can lead to intramolecular cyclization to form a lactone. acs.org The stability of the radical intermediate and the stereoelectronics of the cyclization would be key controlling factors. While direct evidence for radical intermediates in the nitrolactonization leading to this specific compound is not prominent in the literature, related radical-mediated cyclizations like the Hofmann-Löffler-Freytag reaction, which involves nitrogen-centered radicals, provide a mechanistic precedent for such transformations. libretexts.org

Regioselectivity: The synthesis of this compound typically starts from a Friedel-Crafts acylation to produce the precursor, 2-(2-methoxybenzoyl)benzoic acid. The regioselectivity of this acylation is crucial. In the acylation of an aromatic compound with an unsymmetrical anhydride, the outcome is determined by both electronic and steric factors. researchgate.net Theoretical studies using density functional theory (DFT) can predict the positional selectivity (ortho, meta, para) by analyzing the local nucleophilicity of the aromatic substrate. imist.ma For substrates like anisole (B1667542) (methoxybenzene), acylation is strongly directed to the para position due to electronic activation and steric hindrance at the ortho position.

Stereoselectivity: Stereoselectivity becomes important in reactions involving the C3 carbon, which is a stereocenter. For example, the reduction of the precursor 2-(2-methoxybenzoyl)benzoic acid to the corresponding lactone involves the creation of this stereocenter. While this specific reduction is often performed with achiral reducing agents like NaBH₄, the use of chiral reducing agents or catalysts could, in principle, afford an enantioselective synthesis. researchgate.net

In the synthesis of related 3-alkylideneisobenzofuranones, high E/Z selectivity is often observed. For example, the reaction of silyl (B83357) enol ethers with phthaloyl dichloride can yield products with E/Z ratios as high as 98:2. researchgate.netresearchgate.net This selectivity is often kinetically controlled, depending on the relative stabilities of the diastereomeric transition states during the elimination step. researchgate.net

| Reaction Step | Selectivity Type | Controlling Factors |

| Friedel-Crafts Acylation | Regioselectivity | Electronic effects (activating/deactivating groups), Steric hindrance, Lewis acid catalyst. imist.maksu.edu.sastackexchange.com |

| Reduction of keto-acid | Stereoselectivity | Chiral reducing agents/catalysts, substrate control. researchgate.net |

| Formation of alkylidene derivatives | E/Z Stereoselectivity | Kinetic control, transition state stability, steric interactions. researchgate.net |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org A primary KIE (typically kH/kD > 2) is observed when a C-H bond at the reaction site is broken in the rate-limiting step. libretexts.org A secondary KIE (kH/kD ≠ 1, but close to 1) can provide information about changes in hybridization at a particular atom. wikipedia.orglibretexts.org

While specific KIE studies on the synthesis of this compound are not widely reported, the principles can be applied to understand its key reaction mechanisms:

Formation via Keto-Acid Reduction: The rate-determining step in the reduction of 2-(2-methoxybenzoyl)benzoic acid by a hydride reagent (e.g., NaBH₄) is the transfer of a hydride ion to the ketone carbonyl. A KIE study could be performed by comparing the reaction rates of the keto-acid with NaBH₄ versus NaBD₄. A small, normal secondary KIE (kH/kD > 1) would be expected for the hydride transfer, confirming its involvement in the rate-determining step. gatech.edu Studies on similar hydride transfer reactions have shown KIE values (kH/kD) around 1.27. gatech.edu

Reactions of the Lactone: For a reaction involving the abstraction of the proton at the C3 position by a base (e.g., in a base-catalyzed elimination or rearrangement), a primary KIE would be expected if this proton abstraction is the rate-determining step. Comparing the reaction rate of the normal compound with its C3-deuterated analog would reveal a large kH/kD value, confirming that the C-H bond is broken in the slowest step. princeton.edu This could distinguish, for example, between E1 and E2 elimination mechanisms in a derivative designed to undergo such a reaction. princeton.edu

The magnitude of the KIE can also be influenced by quantum tunneling, especially in hydrogen transfer reactions, and its temperature dependence can provide further insight into the nature of the transition state. nih.govacs.orgnih.gov

Computational and Theoretical Investigations of 3 2 Methoxyphenyl Isobenzofuran 1 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance of accuracy and computational efficiency. arxiv.org These methods are widely applied to isobenzofuranone derivatives to predict their geometries, electronic properties, and spectra. arabjchem.orgresearchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. arxiv.orgnih.gov For isobenzofuranone derivatives, this is commonly performed using DFT methods, with the B3LYP hybrid functional and a basis set such as 6-311G(d,p) being a frequent choice. arabjchem.orgnih.gov This process solves the Kohn-Sham equations to find the minimum energy conformation of the molecule in the gas phase or in a simulated solvent environment. arxiv.org

The output of a geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov These theoretically determined parameters can be compared with experimental data from techniques like X-ray crystallography to validate the chosen computational model. arabjchem.org Once a stable structure is obtained, it serves as the basis for calculating a wide range of electronic properties, including dipole moment, charge distribution, and molecular orbital energies. physchemres.org

Table 1: Representative Output of a DFT Geometry Optimization This table illustrates typical data obtained from DFT calculations for a molecule like 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one.

| Parameter Calculated | Typical Output | Significance |

| Total Energy | -X Hartrees | Indicates the electronic ground state energy of the optimized geometry. |

| Dipole Moment | ~2-5 Debye | Quantifies the overall polarity of the molecule. |

| Atomic Charges | Mulliken/NPA charges | Describes the electron distribution across the molecule. |

| Key Bond Lengths | e.g., C=O: ~1.2 Å | Provides structural data comparable to experimental results. |

| Key Bond Angles | e.g., O-C-C: ~109° | Defines the molecule's 3D shape and steric environment. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. physchemres.orgnih.gov By applying TD-DFT to the ground-state optimized geometry, researchers can simulate electronic absorption spectra, such as UV-Visible spectra. researchgate.net This analysis yields critical information about the electronic transitions within the molecule, including their excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in the transition. researchgate.netresearchgate.net

For isobenzofuranone derivatives, TD-DFT calculations can identify the nature of these transitions, which are often π→π* and n→π* types, characteristic of molecules with aromatic rings and carbonyl groups. researchgate.net These calculations can be performed in various simulated solvent environments using models like the Polarizable Continuum Model (PCM), allowing for the prediction of solvatochromic shifts (changes in absorption wavelength with solvent polarity). researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. beilstein-journals.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution and energy levels of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. beilstein-journals.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. beilstein-journals.org In studies of 1,3-diarylisobenzofurans, for instance, DFT calculations have shown that the HOMO-LUMO gap is sensitive to the nature and orientation of the aryl substituents. beilstein-journals.org

Table 2: Example of Calculated Quantum Chemical Descriptors for an Isobenzofuranone Derivative This table presents typical electronic property data derived from HOMO-LUMO analysis.

| Descriptor | Formula | Significance | Example Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential. | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | 2.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | 4.0 eV |

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into conformational changes, molecular flexibility, and intermolecular interactions. mdpi.comnih.gov

For the isobenzofuranone class of compounds, MD simulations have been used to investigate their interactions with biological macromolecules. researchgate.net For example, simulations can be used to analyze the stability of a complex between an isobenzofuranone derivative and a target like dsDNA. researchgate.net By tracking the system over nanoseconds, researchers can assess the stability of the binding pose, measure fluctuations in the molecule's structure, and quantify key interactions such as hydrogen bonds that stabilize the complex. researchgate.netnih.gov

Table 3: Typical Parameters Analyzed in a Molecular Dynamics Simulation This table outlines common metrics used to evaluate the stability of a molecule or a molecular complex during an MD simulation.

| Parameter | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | A low, stable RMSD value suggests the system has reached equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible or rigid regions of the molecule. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the molecule and its environment over time. | A consistent number of H-bonds indicates stable interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex. | A stable Rg value indicates no major unfolding or conformational changes. |

Studies on Intermolecular Interactions and Solvation Effects

The chemical behavior and spectroscopic properties of a molecule are often significantly influenced by its surrounding solvent. The study of these solvent-solute interactions, known as solvatochromism, can be effectively explored using both experimental and computational approaches. researchgate.net For isobenzofuranone derivatives, understanding how different solvents affect their properties is crucial for applications ranging from synthesis to biological assays.

To dissect the complex nature of solvent-solute interactions, researchers often employ multi-parameter linear solvation energy relationships (LSERs). The Kamlet-Taft and Catalán models are two such prominent approaches used for isobenzofuranone derivatives. researchgate.netrsc.org These models correlate a solvent-dependent property (like UV-Vis absorption maxima) with empirical solvent parameters that quantify different types of intermolecular forces.

The Kamlet-Taft approach separates solvent effects into three components:

π *: An index of solvent dipolarity/polarizability, representing non-specific electrostatic interactions.

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.

The Catalán model offers a more refined, four-parameter approach: nih.gov

SA : Solvent Acidity, quantifying the solvent's ability to act as a hydrogen-bond donor.

SB : Solvent Basicity, quantifying the solvent's ability to act as a hydrogen-bond acceptor.

SP : Solvent Polarizability, related to the solvent's refractive index.

SdP : Solvent Dipolarity, related to the solvent's dipole moment.

In studies of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, both models have been successfully applied to analyze the shifts in UV-Vis absorption maxima, revealing the relative contributions of specific (hydrogen bonding) and non-specific (dipolarity and polarizability) interactions between the solute and various solvents. researchgate.net Such analyses have shown the Catalán model to be particularly effective in describing solvatochromic effects for some classes of molecules. rsc.org

Table 4: Kamlet-Taft and Catalán Parameters for Selected Solvents This table provides a comparison of the empirical parameters for common solvents used in solvatochromic studies.

| Solvent | Kamlet-Taft (π*) | Kamlet-Taft (α) | Kamlet-Taft (β) | Catalán (SP) | Catalán (SdP) | Catalán (SA) | Catalán (SB) |

| n-Hexane | -0.08 | 0.00 | 0.00 | 0.677 | 0.000 | 0.000 | 0.053 |

| Toluene | 0.54 | 0.00 | 0.11 | 0.811 | 0.490 | 0.000 | 0.203 |

| Dichloromethane | 0.82 | 0.13 | 0.10 | 0.803 | 0.852 | 0.043 | 0.009 |

| Acetonitrile | 0.75 | 0.19 | 0.40 | 0.752 | 0.887 | 0.077 | 0.334 |

| Methanol | 0.60 | 0.98 | 0.66 | 0.669 | 0.748 | 0.605 | 0.518 |

| Water | 1.09 | 1.17 | 0.47 | 0.640 | 0.812 | 1.066 | 0.354 |

Theoretical Models for Reaction Mechanism Elucidation

Theoretical models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of complex organic reactions. In the context of the synthesis of this compound, computational studies, though not extensively focused on this specific molecule, provide a framework for understanding the reaction pathways involved in its formation, especially through palladium-catalyzed cross-coupling reactions. These theoretical investigations allow for the characterization of transition states and intermediates, providing insights into the energetics of different potential reaction pathways.

The formation of the carbon-carbon bond between the isobenzofuranone core and the 2-methoxyphenyl group via a Suzuki-Miyaura cross-coupling reaction is a prime example where theoretical models can shed light on the reaction mechanism. The generally accepted mechanism for this reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on analogous systems have shown that any of these steps can be the rate-determining step, and the relative energy barriers of these steps can be influenced by various factors such as the choice of ligand, solvent, and base.

Competition between Mechanistic Pathways (e.g., cross-coupling reactions)

One area of mechanistic competition arises during the transmetalation step. Computational studies have identified at least two distinct pathways for the transfer of the aryl group from the boronic acid to the palladium center. nih.gov These pathways can be influenced by factors such as the concentration of the ligand. nih.gov An excess of ligand may favor a pathway involving a tri-coordinate intermediate, while a deficiency of ligand could lead to a pathway proceeding through a tetra-coordinate boronate complex. nih.gov The relative activation energies of these competing pathways would dictate the dominant mechanism under specific reaction conditions.

Another point of competition can be the reductive elimination step versus other potential reactions of the diorganopalladium(II) intermediate. While reductive elimination leads to the desired C-C bond formation and the final product, side reactions such as β-hydride elimination (if applicable) or proto-depalladation could potentially compete, leading to the formation of byproducts.

Furthermore, computational studies on Suzuki-Miyaura reactions involving di-halogenated substrates have explored the competition between a second cross-coupling reaction and hydrodehalogenation (the replacement of a halogen with a hydrogen atom). mdpi.com In a hypothetical synthesis of this compound starting from a di-halogenated precursor, a similar competition could exist. DFT modeling of such a system would involve calculating the energy barriers for both the second Suzuki-Miyaura coupling and the various potential hydrodehalogenation pathways to predict the likely product distribution. mdpi.com

A summary of potential competing pathways in a hypothetical Suzuki-Miyaura synthesis of 3-arylphthalides, based on analogous systems, is presented in the table below.

| Catalytic Step | Competing Pathway 1 | Competing Pathway 2 | Influencing Factors |

| Transmetalation | Pathway via tri-coordinate intermediate | Pathway via tetra-coordinate boronate complex | Ligand concentration |

| Product Formation | Reductive Elimination (Desired Product) | Hydrodehalogenation (Byproduct) | Nature of substrate and catalyst |

| Overall Cycle | Standard Catalytic Cycle | Alternative cycles with different rate-determining steps | Ligand, solvent, base |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed information on the chemical environment of individual nuclei and their connectivity.

1D NMR (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one is expected to exhibit distinct signals corresponding to the aromatic protons of the isobenzofuranone core and the 2-methoxyphenyl substituent, as well as the methoxy (B1213986) and the benzylic protons. Based on the analysis of isomeric compounds such as 3-(4-methoxyphenyl)-3H-1-isobenzofuranone and 3-(3-methoxyphenyl)-3H-1-isobenzofuranone, the chemical shifts can be predicted. wiley-vch.de The benzylic proton (CH) at the C3 position is anticipated to appear as a singlet around 6.3-6.4 ppm. The protons of the isobenzofuranone aromatic ring would likely resonate in the range of 7.1 to 7.9 ppm, showing characteristic splitting patterns (doublets and triplets). The protons of the 2-methoxyphenyl group would also appear in the aromatic region, with chemical shifts influenced by the methoxy group's position. The methoxy group's three protons (-OCH₃) would typically be observed as a sharp singlet at approximately 3.7-3.8 ppm. wiley-vch.de

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is expected for the carbonyl carbon (C=O) of the lactone ring, typically appearing around 170 ppm. wiley-vch.de The aromatic carbons would resonate in the range of approximately 110-150 ppm. The benzylic carbon (C3) would likely appear around 82 ppm. wiley-vch.de The carbon of the methoxy group (-OCH₃) is expected to have a chemical shift in the region of 55 ppm. wiley-vch.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on isomeric data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C3-H | ~6.4 (s) | ~82 |

| Aromatic-H (Isobenzofuranone) | ~7.1-7.9 (m) | ~120-150 |

| Aromatic-H (Methoxyphenyl) | ~6.8-7.3 (m) | ~110-160 |

| OCH₃ | ~3.8 (s) | ~55 |

2D NMR Techniques (e.g., HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of the molecular structure by identifying long-range (2- and 3-bond) correlations between protons and carbons. columbia.eduustc.edu.cn For this compound, an HMBC experiment would be crucial in unequivocally establishing the link between the 2-methoxyphenyl substituent and the isobenzofuranone core.

Key expected HMBC correlations would include:

A correlation between the benzylic proton at C3 and the carbons of the 2-methoxyphenyl ring, as well as the carbonyl carbon (C1) and other carbons of the isobenzofuranone moiety.

Correlations between the methoxy protons and the corresponding carbon on the phenyl ring.

Correlations between the aromatic protons and their neighboring carbons, helping to assign the specific resonances of the complex aromatic regions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgmdpi.com

For this compound (C₁₅H₁₂O₃), the expected exact mass would be calculated and compared with the experimental value obtained from HRMS. The molecular ion peak [M]⁺ would be observed, and its fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for isobenzofuranones involve the loss of small molecules like CO and CO₂. The fragmentation of the parent molecule can provide insights into its structural components.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Exact Mass | 240.07864 u |

| Key Fragmentation | Loss of CO, cleavage of the methoxyphenyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent and strong absorption band is anticipated for the lactone carbonyl group (C=O) stretch, typically appearing in the region of 1760-1700 cm⁻¹. For this specific compound, a characteristic lactone carbonyl stretch is noted around 1680 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ether and lactone functionalities, and C-H stretching and bending vibrations for the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Lactone) | ~1680 |

| C-O (Ether and Lactone) | ~1300-1000 |

| C-H (Aromatic) | ~3100-3000 (stretch), ~900-675 (bend) |

| C=C (Aromatic) | ~1600-1450 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Based on these related structures, it is expected that the isobenzofuranone core of this compound is nearly planar. nih.govnih.gov The 2-methoxyphenyl ring would be oriented at a significant dihedral angle with respect to this plane. nih.gov The crystal packing would likely be stabilized by weak intermolecular interactions such as C-H···O hydrogen bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. arabjchem.org The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic systems. The π → π* transitions of the conjugated system within the isobenzofuranone and methoxyphenyl moieties are expected to result in strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents. researchgate.net Studies on similar compounds suggest that isobenzofuranone derivatives exhibit absorption maxima that can be affected by intramolecular charge transfer characteristics. researchgate.net

Structure Activity Relationships and Structural Modulations of Isobenzofuran 1 3h One Derivatives

Impact of Substituent Effects on Chemical Properties and Reactivity

Theoretical and experimental studies on derivatives such as 3-[(4-substituted)phenylamino]isobenzofuran-1(3H)-ones have shown that both substituents and solvents can influence the degree of π-electron conjugation and affect intramolecular charge transfer (ICT) characteristics. researchgate.net The electronic properties of substituents on the phenyl ring directly correlate with the molecule's spectroscopic properties. For instance, electron-donating groups and electron-withdrawing groups can cause shifts in UV-Vis absorption maxima, indicating a change in the electronic transitions within the molecule.

Furthermore, substituents can induce specific intramolecular interactions. In certain substituted isobenzofuranone derivatives, an intramolecular C(Ar)-H···O hydrogen bond can form. nih.gov The strength of this hydrogen bond is influenced by the electronegativity of other substituents on the ring, increasing in the order of H < OMe < Cl. nih.gov This type of interaction can fix the conformation of the molecule, which in turn affects its reactivity and ability to bind to biological targets.

The reactivity of the lactone ring itself can be modulated. The C3 position is particularly susceptible to nucleophilic attack. The synthesis of various derivatives often begins with a precursor like 3-bromoisobenzofuran-1(3H)-one, which can then undergo nucleophilic substitution with reagents such as triphenylphosphine (B44618) to create intermediates for further reactions. researchgate.netresearchgate.net The nature of the substituent at the C3 position dictates the subsequent chemical transformations the molecule can undergo.

The table below summarizes the observed effects of different substituents on the properties of isobenzofuran-1(3H)-one derivatives based on various research findings.

| Substituent/Modification | Position | Observed Effect on Chemical Properties/Reactivity |

| 4-Nitro, 4-Acetyl (electron-withdrawing) | Phenylamino group at C3 | Causes batochromic (red) shifts in absorption spectra, suggesting pronounced ICT interaction. researchgate.net |

| 4-Methoxy, 4-Hydroxy (electron-donating) | Phenylamino group at C3 | Leads to hypsochromic (blue) shifts compared to unsubstituted analogs. researchgate.net |

| Chloro (Cl), Methoxy (B1213986) (OMe) | Benzene ring of isobenzofuranone | Increases the strength of intramolecular C(Ar)-H···O hydrogen bonds. nih.gov |

| Bulky aryl groups (e.g., mesityl) | C1 and C3 of isobenzofuran | Provide kinetic stabilization, reducing reactivity toward dienophiles. beilstein-journals.org |

Role of Stereochemistry in Molecular Recognition and Function

When the C3 position of the isobenzofuran-1(3H)-one ring is substituted with a group other than hydrogen, it becomes a chiral center. The resulting enantiomers can exhibit significantly different biological activities, a common principle in pharmacology where molecular recognition by chiral targets like enzymes and receptors is highly specific.

The synthesis of enantiomerically pure 3-substituted isobenzofuranones is therefore of great importance for developing compounds with specific biological functions. researchgate.net These chiral phthalides are not only found in bioactive natural products but also serve as crucial intermediates in the synthesis of other complex molecules, such as certain alkaloids. researchgate.net

The precise three-dimensional arrangement of the substituent at the C3 position can govern how the molecule fits into a binding pocket. For example, in the context of enzyme inhibition, one enantiomer might bind with high affinity, leading to potent inhibition, while the other enantiomer may be completely inactive. Studies on various isobenzofuran-1(3H)-one derivatives have identified them as potential antioxidant, antiplatelet, and antidepressant agents. nih.govnih.gov The efficacy of these compounds is often dependent on the specific stereoisomer used, as the spatial orientation of the aryl or alkyl moiety at C3 is critical for interaction with targets like the cyclooxygenase-1 (COX-1) enzyme or serotonin (B10506) transporters. nih.govnih.gov

Enantioselective synthetic strategies have been developed to control the stereochemistry at the C3 position, utilizing chiral auxiliaries or reagents to produce a single, desired enantiomer. researchgate.net This control is fundamental to establishing clear structure-activity relationships and developing effective and specific therapeutic agents based on the isobenzofuran-1(3H)-one framework.

Derivatization Strategies for Modulating Molecular Frameworks

Modifying the molecular framework of isobenzofuran-1(3H)-one is a key strategy for exploring and optimizing its chemical and biological properties. Derivatization can be achieved by introducing a variety of substituents at different positions or by incorporating the core structure into larger, more complex molecular systems.

Synthesis of Substituted Isobenzofuran-1(3H)-ones with Varying Aryl and Alkyl Moieties

A wide range of synthetic methods has been developed to introduce diverse aryl and alkyl groups, primarily at the C3 position of the isobenzofuran-1(3H)-one core. These methods allow for the systematic variation of the substituent to fine-tune the molecule's properties.

One common approach involves the reaction of 2-formylbenzoic acid (o-phthalaldehydic acid) with various nucleophiles. imjst.org For instance, condensation with organometallic reagents can yield 3-substituted derivatives. researchgate.net Another powerful strategy is the palladium-catalyzed reaction of o-iodobenzoic acid with various acetylenic compounds, which leads to the formation of phthalides. researchgate.net

The table below outlines several synthetic precursors and the types of derivatives they can be used to generate.

| Precursor Compound | Reaction/Reagent | Type of Derivative Formed |

| o-Alkylbenzoic acids | NaBrO3/NaHSO3 | Various phthalide (B148349) derivatives. nih.gov |

| 2-Methylbenzoic acid derivatives | Esterification, bromination, nucleophilic substitution, Wittig reaction | 3-Methyleneisobenzofuran-1(3H)-ones and (Z)-3-benzylideneisobenzofuran-1(3H)-ones. researchgate.netnih.gov |

| Isobenzofuran-1(3H)-one | Free-radical bromination (NBS), then nucleophilic substitution | 3-Bromoisobenzofuran-1(3H)-one, a key intermediate for further derivatization. researchgate.netresearchgate.net |

| 1,2-Phenylenebis(mesitylmethanone) | Zinc dust in acetic acid | 1,3-Dimesitylisobenzofuran (an isobenzofuran, not a furanone, but illustrates aryl introduction). beilstein-journals.org |

These varied synthetic routes provide chemists with a robust toolkit for creating libraries of isobenzofuran-1(3H)-one derivatives with diverse alkyl and aryl moieties, enabling comprehensive structure-activity relationship studies. nih.gov

Introduction of Heterocyclic Rings

Incorporating other heterocyclic rings into the isobenzofuran-1(3H)-one structure is a sophisticated strategy to create hybrid molecules with potentially novel or enhanced biological activities. nih.gov Heterocycles are ubiquitous in pharmacologically active compounds, and their fusion with the phthalide scaffold can introduce new interaction points for biological targets, alter solubility, and modify metabolic stability.

A direct method for introducing a heterocyclic moiety involves the reaction of 2-formylbenzoic acid with primary heterocyclic amines. This condensation reaction typically proceeds via a nucleophilic substitution on the lactol intermediate to afford N-(3-phthalidyl) amines. imjst.org For example, reactions with 2-aminopyrimidine (B69317) or 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) yield the corresponding 3-substituted derivatives where the heterocyclic ring is linked to the C3 position via a nitrogen atom. imjst.org

More complex systems can also be constructed. For instance, spiro compounds have been synthesized by condensing 4-bromoisobenzofuran-1,3-dione with 2-aminobenzoic acid to create a spiro[benzo[d] imjst.orgnih.gov-oxazine-2,1′-isobenzofuran] system. tandfonline.com Furthermore, the concept of creating hybrid molecules by linking the benzofuran (B130515) scaffold (a close relative) to other prominent heterocycles like quinazolinone and imidazole (B134444) has been explored to generate compounds with potent cytotoxic activity. nih.gov

The table below lists examples of heterocyclic amines used in the synthesis of novel isobenzofuran-1(3H)-one derivatives.

| Heterocyclic Reagent | Resulting Derivative Structure |

| 2-Aminopyrimidine | 3-(Pyrimidin-2-ylamino)isobenzofuran-1(3H)-one. imjst.org |

| 2-Amino-4-chloro-6-methylpyrimidine | 3-((4-Chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. imjst.org |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | 3-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)isobenzofuran-1(3H)-one. imjst.org |

| 2-Aminobenzoic acid (with 4-bromoisobenzofuran-1,3-dione) | 4′-Bromo-3′H-spiro[benzo[d] imjst.orgnih.gov-oxazine-2,1′-isobenzofuran]-3′,4(1H)-dione. tandfonline.com |

These derivatization strategies highlight the modularity of the isobenzofuran-1(3H)-one framework, allowing for extensive structural modifications to explore and optimize its chemical and biological potential.

Potential Research Applications of Isobenzofuran 1 3h One Derivatives

Role as Versatile Synthons and Building Blocks in Organic Synthesis

The isobenzofuran-1(3H)-one framework is a valuable synthon, or synthetic building block, in organic chemistry. Its utility stems from the reactivity of the lactone ring and the potential for functionalization on the aromatic ring and at the C-3 position. Chemists have developed numerous strategies for the synthesis of 3-substituted phthalides, which are crucial precursors for a variety of biologically important natural products. researchgate.net

One common approach involves the dehydrative coupling reaction between 3-hydroxyphthalide and various arene rings, which is noted for its atom and step economy. nih.gov Another efficient method is the palladium-catalyzed coupling of 3-bromophthalides with arylboronic acids, a reaction that proceeds well in the presence of water to produce 3-arylphthalides in high yields. researchgate.net These synthetic methodologies highlight the adaptability of the phthalide (B148349) core in forming new carbon-carbon bonds, a fundamental process in constructing complex molecular architectures.

The application of isobenzofuran-1(3H)-one derivatives as building blocks extends to the synthesis of larger polycyclic aromatic systems. They have been instrumental in creating functionalized naphthalenes, anthracenes, and naphthacenes, some of which are themselves natural products. researchgate.net This transformative potential underscores the importance of phthalide derivatives as foundational elements for divergent synthesis, allowing for the creation of a diverse library of compounds from a common starting point. nih.gov

Table 1: Synthetic Methodologies for 3-Substituted Phthalides

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Dehydrative Coupling | 3-Hydroxyphthalide, Arenes | Acid Catalysis | 3-Arylphthalides |

| Suzuki Coupling | 3-Bromophthalide (B1266435), Arylboronic acids | Palladium Catalyst | 3-Arylphthalides |

| Condensation | Phthalaldehydic acids, Aromatic substrates | Trifluoroacetic acid (TFA) | 3-Arylphthalides |

| One-pot Conversion | o-Alkylbenzoic acids | NaBrO3/NaHSO3 | Phthalides |

Exploration in Materials Science (e.g., Polyimides, Optoelectronic Materials)

The structural rigidity and aromatic nature of the isobenzofuran-1(3H)-one core make its derivatives intriguing candidates for the development of advanced materials. While direct applications of 3-(2-Methoxyphenyl)isobenzofuran-1(3H)-one in this field are not extensively documented, the broader class of phthalide-containing structures is being explored for high-performance polymers and optoelectronic applications.

Polyimides, a class of high-performance polymers known for their thermal stability, are a key area of investigation. Dianhydrides, which can be derived from phthalide-related structures, are essential monomers for polyimide synthesis. For instance, 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride has been used to synthesize novel polyimides with high thermal stability, exhibiting decomposition temperatures above 493 °C and glass transition temperatures exceeding 336 °C. rsc.org The incorporation of rigid, aromatic units like the isobenzofuranone core can enhance the physical and thermal properties of the resulting polymers, making them suitable for applications in aerospace and electronics. core.ac.uk

In the realm of optoelectronic materials, benzophenone-based derivatives, which share structural similarities with certain phthalides, have been investigated for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The aromatic core of these molecules can be functionalized to tune their electronic properties, influencing factors like electron transport and luminescence. The potential for creating diverse, highly substituted benzofurans through novel synthetic methods could lead to new materials for dyes, pigments, and organic-electronic applications. tus.ac.jp

Investigation as Probes for Mechanistic Biological Studies (General Principles)

The diverse biological activities reported for isobenzofuran-1(3H)-one derivatives make them valuable tools for probing biological systems and elucidating mechanistic pathways. nih.govnih.gov Their ability to interact with various biological targets, including enzymes and nucleic acids, allows researchers to study cellular processes, disease mechanisms, and drug-target interactions.

For example, derivatives synthesized from anacardic acids have shown cytotoxic effects against human cancer cell lines. nih.gov Mechanistic studies revealed that these compounds can induce DNA damage, leading to apoptosis or necrosis. nih.gov Such findings are crucial for understanding the molecular basis of their anti-cancer activity and for designing more potent therapeutic agents. Similarly, certain phthalide derivatives have been identified as having amoebicidal activity, triggering programmed cell death in Acanthamoeba castellanii, which opens avenues for developing new anti-parasitic drugs. csic.es

The core phthalide structure can be systematically modified to create a library of compounds with varying substituents. These libraries can then be screened for biological activity, and the structure-activity relationships (SAR) can be analyzed. This process provides insights into the specific molecular features required for interaction with a biological target, thereby helping to map the binding site and understand the mechanism of action.

Isobenzofuran-1(3H)-one derivatives serve as a scaffold for designing enzyme inhibitors, which are critical tools for studying enzyme function and for developing new drugs. The mechanism of inhibition can be broadly categorized as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be competitive, non-competitive, or uncompetitive, each providing different information about the enzyme's catalytic mechanism. libretexts.orgyoutube.com

Competitive Inhibition : The inhibitor competes with the substrate for the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. Studying competitive inhibitors can help to define the structure and properties of the active site.

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This reveals the presence and importance of allosteric regulatory sites. youtube.comnumberanalytics.com

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. This rare type of inhibition can provide unique insights into the sequence of substrate binding and product release. libretexts.orgyoutube.com

Irreversible inhibitors, in contrast, form a stable, often covalent, bond with the enzyme, permanently inactivating it. libretexts.org These "suicide inhibitors" are particularly useful for identifying and labeling active site residues. youtube.com By designing phthalide derivatives with reactive functional groups, researchers can create specific irreversible inhibitors to probe the active sites of target enzymes, such as serine proteases or esterases. nih.gov

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how isobenzofuran-1(3H)-one derivatives recognize and bind to biological macromolecules at the atomic level. escholarship.org These approaches complement experimental studies by providing detailed insights into the binding modes and energetic interactions between a ligand (the phthalide derivative) and its target protein or DNA.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, generating a binding score that estimates the strength of the interaction. nih.gov For example, docking studies were used to investigate the interactions between natural product-inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones and biological targets to understand their antioxidant and antiplatelet activities. nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Molecular dynamics simulations provide a dynamic view of the binding process, simulating the movement of atoms over time. escholarship.org MD can reveal the stability of the ligand-receptor complex, the role of solvent molecules, and conformational changes that occur upon binding. washington.edu These computational studies are essential for understanding the principles of molecular recognition and for the rational design of new derivatives with improved affinity and specificity for their biological targets. nih.gov

Table 2: Computational Approaches in Drug Discovery

| Computational Method | Purpose | Key Insights |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a receptor. | Binding mode, interaction sites, relative binding energy (score). |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Complex stability, conformational changes, solvent effects. |

| Quantum Mechanics (QM) | Calculates electronic structure and properties. | Accurate interaction energies, reaction mechanisms. |

Synthetic Intermediates for Complex Molecular Architectures

Beyond their direct applications, derivatives of isobenzofuran-1(3H)-one are crucial synthetic intermediates for the construction of more elaborate and complex molecules. The phthalide ring system can undergo various transformations, such as ring-opening and cycloaddition reactions, to provide access to a wide range of chemical structures. researchgate.netnih.gov

The lactone functionality is susceptible to nucleophilic attack, which can be exploited to open the ring and introduce new functional groups. This strategy is a key step in the total synthesis of many natural products. For instance, the core structure can be elaborated into intricate polycyclic systems found in pharmacologically active compounds.

Furthermore, isobenzofuranone derivatives can serve as precursors in domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. A palladium-catalyzed domino Heck/cross-coupling reaction, for example, has been used to construct furan-linked bisheterocycles, demonstrating how a relatively simple starting material can be rapidly converted into a complex molecular architecture. rsc.org The ability to use these derivatives as platforms for building molecular complexity makes them indispensable tools in modern organic synthesis, paving the way for the discovery of new chemical entities with unique properties and functions. tus.ac.jp

Future Research Directions and Unexplored Avenues for 3 2 Methoxyphenyl Isobenzofuran 1 3h One

Development of Novel Asymmetric Synthetic Methodologies

While various synthetic routes to 3-substituted isobenzofuran-1(3H)-ones exist, the development of efficient and highly stereoselective asymmetric methodologies remains a significant challenge and a primary area for future research. The synthesis of enantiomerically pure 3-arylphthalides is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Future work should focus on the design and application of novel chiral catalysts and reagents to control the stereochemical outcome of the reactions. For instance, exploring palladium-catalyzed enantioselective additions of aryl boronic acids to suitable precursors could be a promising strategy. rsc.org The development of protocols that offer high yields and excellent enantiomeric excess under mild conditions would be a substantial advancement. rsc.org A novel protocol for the asymmetric synthesis of a related dihydro-benzothiazepin-4(5H)-one derivative has been reported, suggesting that innovative asymmetric strategies can be developed for similar heterocyclic systems. elsevierpure.com

Table 1: Potential Asymmetric Synthetic Strategies

| Methodology | Potential Catalyst/Reagent | Anticipated Advantages | Key Challenges |

|---|---|---|---|